![molecular formula C20H34O3Si B2423315 {6-[(tert-Butyldimethylsilyl)oxy]-2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol CAS No. 228114-44-1](/img/structure/B2423315.png)
{6-[(tert-Butyldimethylsilyl)oxy]-2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is a complex organic compound with the molecular formula C20H34O3Si. This compound is characterized by its unique structure, which includes a silyl ether group and a chromanol core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The chromanol core is similar to that of vitamin E, which is known for its ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, researchers are investigating the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its stability and bioactive properties.
Wirkmechanismus
Target of Action
It’s known that tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They react with various functional groups, such as alcohols, to form silyl ethers .
Mode of Action
The compound, as a TBDMS ether, can react with alcohols to form silyl ethers under mild conditions . This reaction is part of its role as a protecting group in organic synthesis. The TBDMS group shields reactive sites on a molecule during a chemical reaction, preventing unwanted reactions at these sites .
Biochemical Pathways
Tbdms ethers, including this compound, are known to play a significant role in various synthetic transformations . They are involved in the synthesis of complex molecules, including pharmaceuticals .
Pharmacokinetics
In this case, the presence of the TBDMS group may affect the compound’s solubility, stability, and reactivity, which in turn can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action largely depends on the context in which it is used. As a protecting group in organic synthesis, its action results in the protection of reactive sites on a molecule, enabling selective reactions to occur at other sites . This can lead to the synthesis of complex molecules with high selectivity and yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and the outcome of the reaction . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the compound’s action .
Safety and Hazards
While specific safety and hazard information for “[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” is not available, similar compounds like tert-butyldimethylsilyl chloride are known to be corrosive and flammable . They should be handled in a fume hood and personal protective equipment such as gloves and eye protection should be used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol typically involves multiple steps. One common method starts with the preparation of the chromanol core, followed by the introduction of the silyl ether group. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the chromanol core.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various alcohols or hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin E (Tocopherol): Both compounds share a chromanol core, but vitamin E lacks the silyl ether group.
Chromanol Derivatives: Various chromanol derivatives exist with different substituents, which can alter their chemical and biological properties.
Uniqueness
The presence of the silyl ether group in {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol makes it unique compared to other chromanol derivatives. This group can enhance the compound’s stability and potentially improve its bioavailability, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3Si/c1-13-14(2)18-16(10-11-20(7,12-21)22-18)15(3)17(13)23-24(8,9)19(4,5)6/h21H,10-12H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOPTSULYPVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2423234.png)
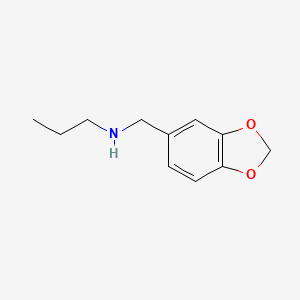
![7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)


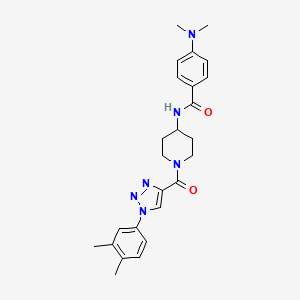
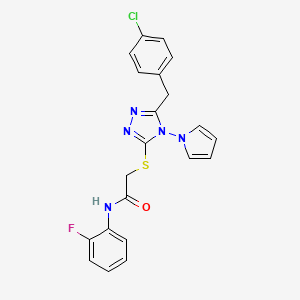
![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
![methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)

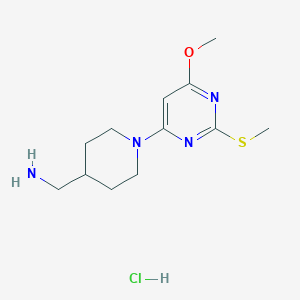
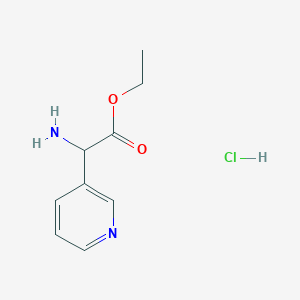
![N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide](/img/structure/B2423254.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)
